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molecular formula C9H8O4 B047654 3-(Methoxycarbonyl)benzoic acid CAS No. 1877-71-0

3-(Methoxycarbonyl)benzoic acid

Cat. No. B047654
M. Wt: 180.16 g/mol
InChI Key: WMZNGTSLFSJHMZ-UHFFFAOYSA-N
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Patent
US05948785

Procedure details

A mixture of dimethyl m-phthalate (40.0 g, 0.206 mol) and 1,1-dimethylhydrazine (78.3 mL, 1.03 mol) was stirred at room temperature for 17 h and refluxed under heating for 21 h. The reaction mixture was concentrated, and the residue was washed with dichloromethane to give a powder, to which were added water (300 mL) and 1N hydrochloric acid (300 mL). The precipitated solids were collected by filtration, dried under reduced pressure, and recrystallized from chloroformmethanol (9:1) to give 9.05 g (24%) of 3-methoxycarbonylbenzoic acid as colorless crystals.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
78.3 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([O:13]C)=[O:12])[CH:6]=1)=[O:4].CN(C)N.Cl>O>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:8]=[CH:9][CH:10]=1)[C:11]([OH:13])=[O:12])=[O:4]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
COC(=O)C1=CC(=CC=C1)C(=O)OC
Name
Quantity
78.3 mL
Type
reactant
Smiles
CN(N)C
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 21 h
Duration
21 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
the residue was washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
to give a powder
FILTRATION
Type
FILTRATION
Details
The precipitated solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from chloroformmethanol (9:1)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
COC(=O)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.05 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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